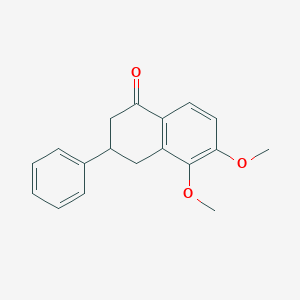

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one (DMPDN) is a chemical compound with a wide range of applications in the scientific community. It is a member of the naphthalene family and has been studied extensively in the laboratory for its unique properties. DMPDN has been used in many scientific research applications, such as in synthetic chemistry, drug development, and biochemistry.

Scientific Research Applications

Anticancer Activities

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one derivatives have been explored for their potential in cancer treatment. A study demonstrated that these derivatives, particularly compounds 6b and 6d, exhibited significant anticancer activities against various human neoplastic cell lines, such as Hela and Hepg2. Their cytotoxicity was found to be lower compared to DOX, a commonly used chemotherapeutic drug. The inhibition activity against the Bcl-2 protein, which plays a critical role in regulating cell death, was particularly notable in compound 6b (Wang et al., 2017).

Synthesis and Chemical Properties

The compound has been a subject of chemical synthesis research. One notable method involves the intramolecular Friedel-Crafts acylation, promoted by hexafluoroisopropanol (HFIP). This method offers an efficient route for the synthesis of 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, improving upon traditional methods by requiring no additional reagents or catalysts and generating no byproducts. This process highlights the compound's utility in complex organic syntheses (Li, 2017).

Antimicrobial Properties

Research has also uncovered antimicrobial properties in related compounds. For example, metabolites isolated from the aquatic fungus Delitschia corticola, which share a similar structural framework with 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, exhibited antimicrobial activities against a range of bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Sun et al., 2011).

Application in Alzheimer's Disease

A study synthesized analogues of this compound and evaluated them for treating Alzheimer's Disease (AD). The compounds displayed moderate to high acetylcholinesterase (AChE) inhibitory activities, suggesting their potential in AD management. Specifically, the analogue 5f showed significant activity, providing a promising lead for further research in AD therapeutics (Ali et al., 2009).

Cytoprotective Effects

Research on the wood of Catalpa ovata revealed dihydronaphthalenones, structurally similar to 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, with cytoprotective effects. These compounds demonstrated antioxidant activities, including scavenging of intracellular ROS and inducing antioxidant enzymes, thus highlighting their potential in protecting cells from oxidative stress (Kil et al., 2018).

properties

IUPAC Name |

5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXIKZJOBQKJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)

![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)